Iridium tris(2-ethylhexanoate)

CAS No.: 67816-07-3

Cat. No.: VC17169700

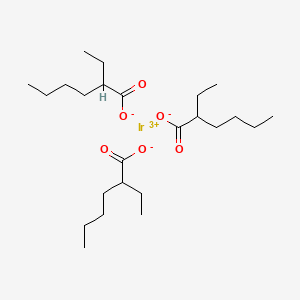

Molecular Formula: C24H45IrO6

Molecular Weight: 621.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67816-07-3 |

|---|---|

| Molecular Formula | C24H45IrO6 |

| Molecular Weight | 621.8 g/mol |

| IUPAC Name | 2-ethylhexanoate;iridium(3+) |

| Standard InChI | InChI=1S/3C8H16O2.Ir/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |

| Standard InChI Key | ZARMTHMHGLQSAY-UHFFFAOYSA-K |

| Canonical SMILES | CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ir+3] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Iridium tris(2-ethylhexanoate) is formally classified as an iridium(III) carboxylate, with the central iridium ion in the +3 oxidation state coordinated by three 2-ethylhexanoate anions. The 2-ethylhexanoate ligand, derived from 2-ethylhexanoic acid (), contributes to the compound’s hydrophobic nature due to its branched alkyl chain. The molecular formula reflects the stoichiometry of three ligands per iridium atom .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 67816-07-3 |

| Molecular Weight | 621.827 g/mol |

| Boiling Point | 228°C at 760 mmHg |

| Flash Point | 116.6°C |

| Exact Mass | 622.285 g/mol |

| PSA (Polar Surface Area) | 120.39 Ų |

| LogP (Partition Coefficient) | 2.858 |

Spectroscopic and Chromatographic Data

While detailed spectroscopic analyses (e.g., NMR, IR) are absent from publicly accessible literature, the compound’s purity has been validated via reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). Chromatographic profiles in acetonitrile/water mixtures confirm a purity exceeding 95% . The LogP value of 2.858 indicates moderate lipophilicity, suggesting compatibility with organic solvents and potential membrane permeability in biological systems .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of iridium tris(2-ethylhexanoate) likely follows established protocols for transition-metal carboxylates. A plausible method involves the reaction of iridium(III) chloride () or a hydrated iridium oxide with 2-ethylhexanoic acid under reflux conditions. Such reactions typically proceed via protonolysis, where the carboxylic acid displaces chloride or hydroxide ligands on the metal center.

Purification and Quality Control

Post-synthesis purification may involve solvent extraction or recrystallization from nonpolar solvents. The compound’s thermal stability (boiling point: 228°C) allows for distillation under reduced pressure if necessary. Quality control measures emphasize RP-HPLC/MS to verify the absence of unreacted precursors or side products .

Physicochemical Properties and Stability

Thermal and Oxidative Stability

The compound exhibits a flash point of 116.6°C , indicating flammability under moderate heating. Its decomposition pathway remains uncharacterized, but iridium carboxylates generally decompose to iridium oxides and carbonaceous residues above 300°C. The absence of reported melting point data suggests a glass transition or decomposition before liquefaction .

Research Gaps and Future Directions

Unexplored Synthetic Applications

The compound’s catalytic potential in organic transformations remains untested. Comparative studies with analogous carboxylates (e.g., iridium tris(acetate)) could elucidate structure-activity relationships.

Biomedical Profiling

Given the expanding interest in iridium complexes for photodynamic therapy , evaluating tris(2-ethylhexanoate)’s photophysical properties and cytotoxicity could open new therapeutic avenues.

Advanced Material Development

Research into the compound’s use as a precursor for iridium-based nanomaterials (e.g., perovskites, alloys) may address growing demands in renewable energy and electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume